2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
Overview
Description
2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide, also known as PHP or PHPD, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule has a unique structure that makes it an interesting target for drug discovery research. In
Mechanism of Action
The mechanism of action of 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has been shown to inhibit the expression of pro-inflammatory cytokines and to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide in lab experiments is its relatively simple synthesis method. However, one limitation is that 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide. One area of interest is its potential as a treatment for neurodegenerative diseases. Another area of interest is its potential as an anti-tumor agent. Additionally, further research is needed to fully understand the mechanism of action of 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide and to optimize its pharmacological properties.
Scientific Research Applications
2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-oxido-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-16-11-15(12-7-3-1-4-8-12)17(19)14-10-6-2-5-9-13(14)16/h1,3-4,7-8,11H,2,5-6,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBLHFMDORKTJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)[N+](=O)C=C(N2[O-])C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.